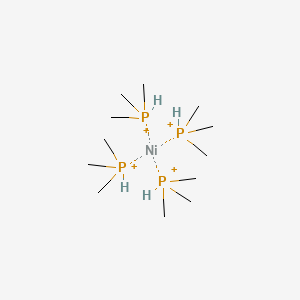
Tetrakis(trimethylphosphine)nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(trimethylphosphine)nickel is an organometallic compound with the molecular formula Ni(PMe₃)₄. It is a colorless crystalline solid that is soluble in common organic solvents. This compound is primarily used as a catalyst in various organic synthesis reactions due to its ability to facilitate a wide range of chemical transformations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrakis(trimethylphosphine)nickel can be synthesized by reacting nickel(II) chloride with trimethylphosphine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in an inert atmosphere to prevent oxidation of the nickel complex .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves similar laboratory-scale procedures but on a larger scale, ensuring stringent control over reaction conditions to maintain product purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Tetrakis(trimethylphosphine)nickel undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligand exchange reactions where trimethylphosphine ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve phosphine ligands or other donor ligands under inert atmosphere conditions.
Major Products:
Oxidation: Nickel(II) complexes.
Reduction: Nickel(0) species.
Substitution: Various nickel-phosphine complexes depending on the substituting ligand.
Aplicaciones Científicas De Investigación
Tetrakis(trimethylphosphine)nickel is utilized in several scientific research applications:
Chemistry: It serves as a catalyst in cross-coupling reactions, hydrocyanation, and cyclooligomerization of cumulenes.
Biology: While its direct applications in biology are limited, its catalytic properties are leveraged in the synthesis of biologically active compounds.
Medicine: Indirectly used in the synthesis of pharmaceutical intermediates.
Mecanismo De Acción
The mechanism by which tetrakis(trimethylphosphine)nickel exerts its catalytic effects involves the coordination of the nickel center with the phosphine ligands, which stabilizes the nickel in its zero oxidation state. This stabilization allows the nickel to participate in various catalytic cycles, facilitating bond formation and cleavage processes. The molecular targets and pathways involved include oxidative addition, reductive elimination, and migratory insertion .
Comparación Con Compuestos Similares
Tetrakis(triphenylphosphine)nickel: Another nickel-phosphine complex used in similar catalytic applications.
Dichlorobis(triphenylphosphine)nickel(II): A nickel(II) complex with different reactivity and applications.
Uniqueness: Tetrakis(trimethylphosphine)nickel is unique due to its high solubility in organic solvents and its ability to stabilize nickel in the zero oxidation state, making it highly effective in catalytic processes that require such conditions .
Propiedades
Número CAS |
28069-69-4 |
|---|---|
Fórmula molecular |
C12H40NiP4+4 |
Peso molecular |
367.03 g/mol |
Nombre IUPAC |
nickel;trimethylphosphanium |
InChI |
InChI=1S/4C3H9P.Ni/c4*1-4(2)3;/h4*1-3H3;/p+4 |
Clave InChI |
XAUOZDGLUCTZKM-UHFFFAOYSA-R |
SMILES |
C[PH+](C)C.C[PH+](C)C.C[PH+](C)C.C[PH+](C)C.[Ni] |
SMILES canónico |
C[PH+](C)C.C[PH+](C)C.C[PH+](C)C.C[PH+](C)C.[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















